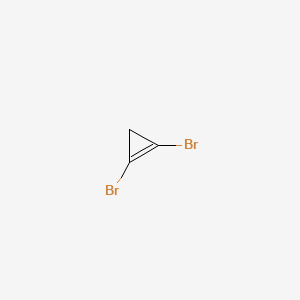![molecular formula C13H11NO4 B14328559 2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione CAS No. 110347-80-3](/img/structure/B14328559.png)
2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the isoindole moiety with a cyclopropyl ketone derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyacetyl group may yield a carboxylic acid, while reduction may produce an alcohol derivative.
科学的研究の応用
2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
Isoindoline-1,3-dione derivatives: A broader class of compounds with varying substituents on the isoindole ring.
Uniqueness
2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the cyclopropyl and hydroxyacetyl groups, which confer distinct chemical reactivity and biological activity compared to other isoindole derivatives
特性
CAS番号 |
110347-80-3 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC名 |
2-[1-(2-hydroxyacetyl)cyclopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO4/c15-7-10(16)13(5-6-13)14-11(17)8-3-1-2-4-9(8)12(14)18/h1-4,15H,5-7H2 |
InChIキー |
RABOGCSAISTYMM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)CO)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


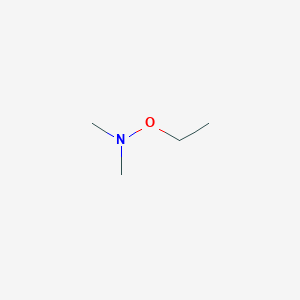
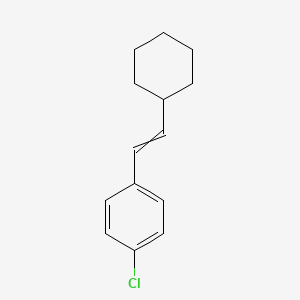
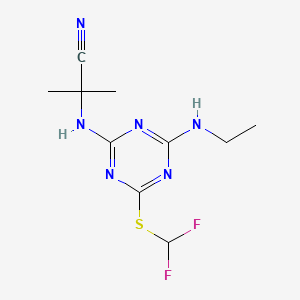

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
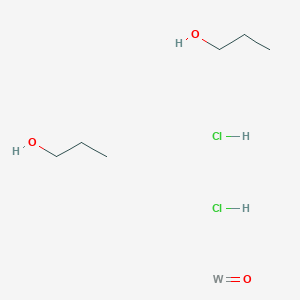
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
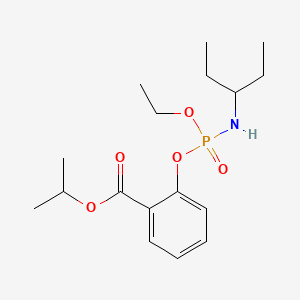
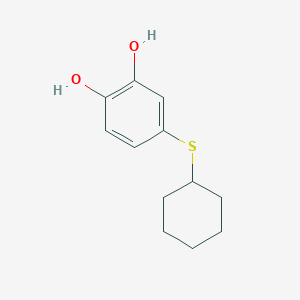

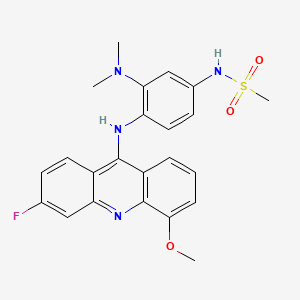
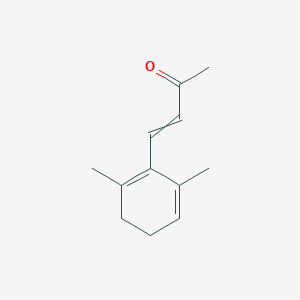
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
